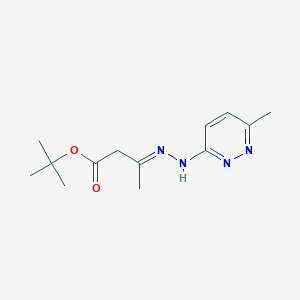
3-(2-(6-Methyl-3-pyridazinyl)hydrazinylidene)butyric acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tert-butyl group, a hydrazinylidene linkage, and a pyridazinyl moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate typically involves the reaction of tert-butyl acetoacetate with 6-methylpyridazine-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazinylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicinal chemistry, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is explored for its potential as a drug candidate. Its interactions with enzymes and receptors are studied to develop new treatments for various diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyridazinyl moiety may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
- tert-butyl 3-[(6-chloropyridazin-3-yl)hydrazinylidene]butanoate
- tert-butyl 3-[(6-ethylpyridazin-3-yl)hydrazinylidene]butanoate
- tert-butyl 3-[(6-phenylpyridazin-3-yl)hydrazinylidene]butanoate
Comparison: Compared to similar compounds, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is unique due to the presence of the methyl group on the pyridazinyl ring This methyl group can influence the compound’s reactivity and biological activity, making it distinct from its analogs
Propiedades
Número CAS |
69579-14-2 |
|---|---|
Fórmula molecular |
C13H20N4O2 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl (3E)-3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C13H20N4O2/c1-9-6-7-11(16-14-9)17-15-10(2)8-12(18)19-13(3,4)5/h6-7H,8H2,1-5H3,(H,16,17)/b15-10+ |
Clave InChI |
TWJIVZPKDMZUFW-XNTDXEJSSA-N |
SMILES isomérico |
CC1=NN=C(C=C1)N/N=C(\C)/CC(=O)OC(C)(C)C |
SMILES canónico |
CC1=NN=C(C=C1)NN=C(C)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)

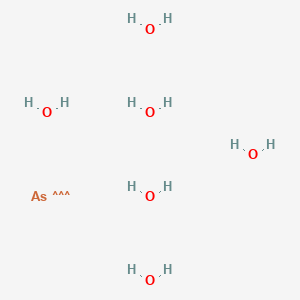

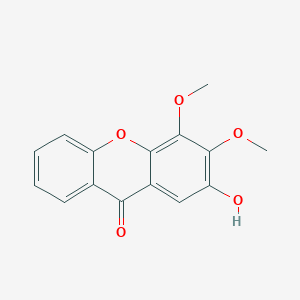

![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
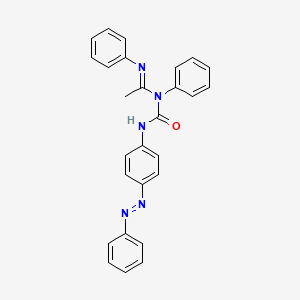
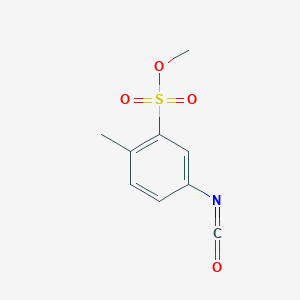
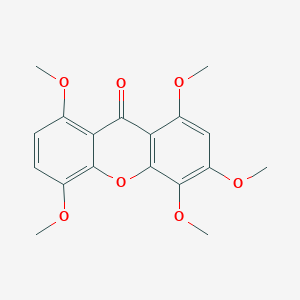
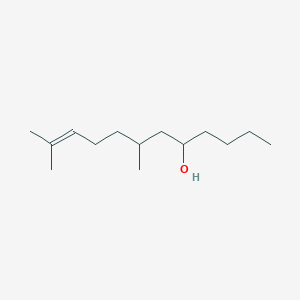
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
